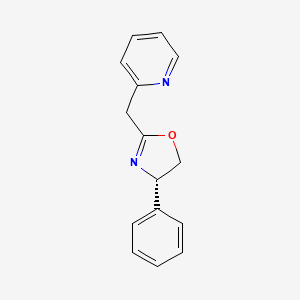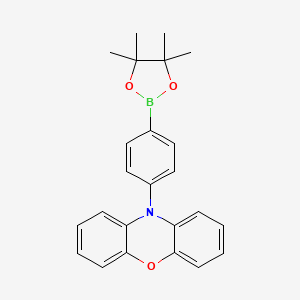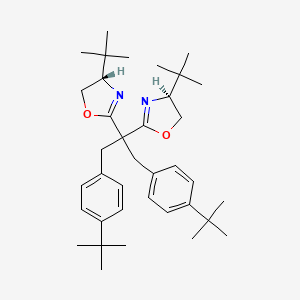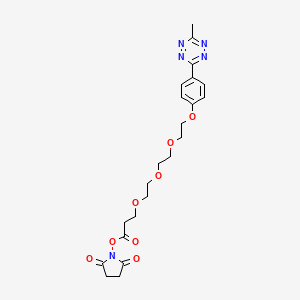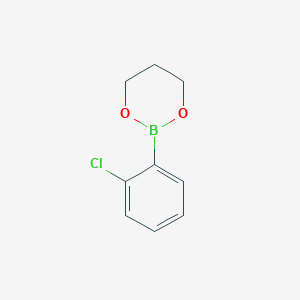
2-(2-Chlorophenyl)-1,3,2-dioxaborinane
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C9H10BClO2 and its molecular weight is 196.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrooptic Display Devices : Cyano derivatives of 2-(4-carbohydroxy-3-halogenphenyl)-1,3,2-dioxaborinane exhibit promising properties for high-information electrooptic display devices due to low nematic-isotropic transition temperatures and high positive dielectric anisotropy (Bezborodov & Lapanik, 1991).
Synthesis of Related Compounds : Successful synthesis of 2-(trimethylsiloxy)-1,3,2-dioxaborolanes and related compounds has been demonstrated through cleavage of trialkyltin or germanium derivatives (Mehrotra, Srivastava, & Mehrotra, 1974).
Liquid-Crystalline Compounds : 2,5-Diaryl-1,3,2-dioxaborinane derivatives form mesomorphic phases in a wide temperature range, making them a new series of liquid-crystalline compounds (Matsubara, Seto, Tahara, & Takahashi, 1989).
Crystal Structure Analysis : The crystal structure of certain 1,3,2-dioxaborinane derivatives reveals unusual hydrolytic stability and planarity of the dioxaborinane ring (Emsley, Freeman, Bates, & Hursthouse, 1989).
Applications in Catalysis : 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane has potential applications in catalytic hydrogenation and Diels-Alder adducts (Woods & Strong, 1967).
Phosphino-Dioxaborinanes : Planar 4-diphenylphosphino-1,3,2-dioxaborinanes show high stability and low toxicity, with promising properties in their complexes with amines (Balueva, Ayupova, Nikonov, Struchkov, & Pisarevskii, 1994).
Stereochemistry Studies : The molecular conformation and stereochemistry of various 1,3,2-dioxaborinane molecules have been explored, revealing interesting aspects of their structure (Kuznetsov, Gren, Bogatskii, Egorova, & Sidorov, 1978).
Vinylboronate Heck Couplings : 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a stable and reactive reagent for vinylboronate Heck couplings, offering improved selectivity and stability (Lightfoot, Maw, Thirsk, Twiddle, & Whiting, 2003).
Synthesis of Polyenes : This compound has been used as a two-carbon vinyl-dianion building block in the stereocontrolled synthesis of polyenes (Lightfoot, Twiddle, & Whiting, 2005).
Thermotropic Liquid Crystals : Laterally fluorinated liquid crystals containing 1,3,2-dioxaborinane and cyclohexyl units exhibit diverse mesomorphic properties with thermotropic characteristics (Sun, Chen, Tang, Shi, & Xu, 2004).
XANES Spectroscopy in Combustion : XANES spectroscopy has been utilized to study the kinetics and mechanisms of heterogeneous reactions in combustion processes involving chlorophenols on simulated fly ash surfaces (Farquar, Alderman, Poliakoff, & Dellinger, 2003).
Lewis Acid Synthesis : Synthesis and properties of stable 1,1-bidentate Lewis acids based on boron and zirconium, showing excellent reactivity and polymerization abilities without a co-catalyst (Skrzypczak‐Jankun, Cheesman, Zheng, Lemert, Asthana, & Srebnik, 1994).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANBZMBMVCMGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



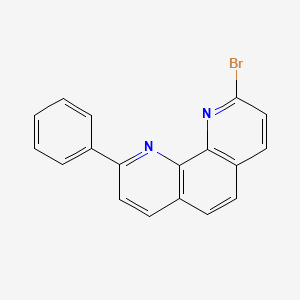
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetraaniline](/img/structure/B8200076.png)
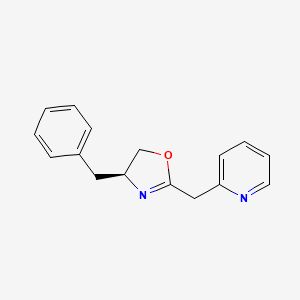
![(R)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B8200079.png)
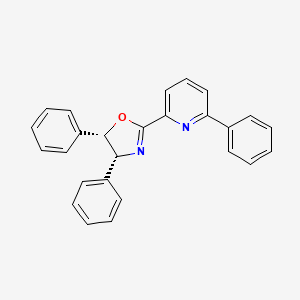
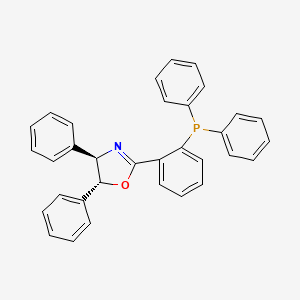
![(3AR,8aS)-2-(1,8-naphthyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8200103.png)
